

Comparative Profiling of 3-Pyridazineethanol: A Guide for Medicinal Chemists

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Compound of Interest

Compound Name: 3-Pyridazineethanol

CAS No.: 101479-62-3

Cat. No.: B3071869

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Executive Summary: The Diazine Advantage

In the landscape of heterocyclic building blocks, **3-pyridazineethanol** (2-(pyridazin-3-yl)ethanol) occupies a distinct niche between the ubiquitous pyridine alcohols and the more electron-deficient pyrazines. While 2-pyridylethanol is a standard for basicity and metal coordination, the introduction of the second nitrogen atom in the pyridazine ring dramatically alters the electronic landscape.

Key Differentiator: The adjacent nitrogen atoms (N1-N2 bond) create a "dipole-rich" environment with significantly reduced basicity (pKa ~2.3 vs. 5.2 for pyridine), making **3-pyridazineethanol** an ideal scaffold for low-pKa bioisosteres and fragment-based drug discovery (FBDD) where reducing cationic character at physiological pH is desired.

Physicochemical Atlas: 3-Pyridazineethanol vs. Alternatives

This section objectively compares **3-pyridazineethanol** with its primary competitors: 2-Pyridylethanol (the standard) and 2-Pyrazineethanol (the symmetric diazine).

Table 1: Comparative Physicochemical Profile[1]

Feature	3-Pyridazineethanol	2-Pyridylethanol	2-Pyrazineethanol
Structure	1,2-Diazine core	Pyridine core	1,4-Diazine core
pKa (Conj. Acid)	~2.3 (Weak Base)	~5.2 (Moderate Base)	~0.6 (Very Weak Base)
LogP (Lipophilicity)	-0.6 to -0.8 (Est.)	0.15	-0.65
H-Bond Acceptors	3 (2N, 1O)	2 (1N, 1O)	3 (2N, 1O)
Dipole Moment	High (~3.9 D)	Moderate (~2.2 D)	Zero (Symmetric ring)*
Water Solubility	Very High	High	High
Metabolic Liability	N-Oxidation, Ring cleavage	N-Oxidation	Ring Oxidation

*Note: Dipole moment refers to the parent heterocycle contribution. Pyrazine is non-polar, but the ethanol side chain introduces polarity.[1]

Expert Insight: The low LogP and high dipole moment of the pyridazine ring make **3-pyridazineethanol** a superior choice for lowering the lipophilicity of a drug candidate without introducing a high-pKa center that might lead to hERG channel liability (a common issue with basic amines).

Structural Insights & Mechanism

The "Alpha-Effect" and Coordination

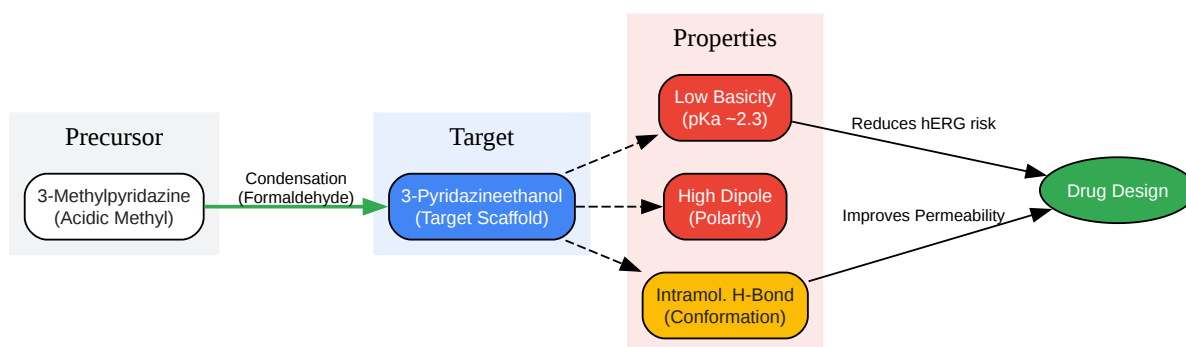
Unlike pyridine, the pyridazine ring exhibits the alpha-effect due to the repulsion between the lone pairs of the adjacent nitrogen atoms.

- Impact on Reactivity: The N2 nitrogen is less nucleophilic than the pyridine nitrogen, but the ring itself is more electron-deficient.

- Intramolecular H-Bonding: In **3-pyridazineethanol**, the pendant hydroxyl group can form a 6-membered intramolecular hydrogen bond with N2. This conformation mimics the "active" state of many enzyme inhibitors and can shield the polar groups during membrane permeation.

DOT Diagram: Structural Relationships & Reactivity

The following diagram visualizes the electronic relationships and reactivity flow.



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Figure 1: Synthesis flow and property-activity relationships of **3-pyridazineethanol**.

Experimental Protocols

Synthesizing **3-pyridazineethanol** requires overcoming the lower acidity of the methyl protons compared to 2/4-picolines. Two methods are presented: the Industrial Condensation (robust) and the Lithiation Route (precise).

Method A: High-Pressure Condensation (Scalable)

Best for gram-to-kilogram scale synthesis where purification is automated.

Reagents:

- 3-Methylpyridazine (1.0 equiv)

- Paraformaldehyde (1.2 - 1.5 equiv)
- Solvent: None (Neat) or DMSO

Protocol:

- Setup: Charge a high-pressure autoclave (stainless steel) with 3-methylpyridazine and paraformaldehyde.
- Reaction: Seal and heat to 130–140°C for 12–16 hours. The pressure will rise as paraformaldehyde depolymerizes.
 - Note: The methyl group acts as a nucleophile attacking the formaldehyde carbonyl.
- Workup: Cool to room temperature. The mixture will be a viscous dark oil.
- Purification: Dissolve in DCM, wash with water to remove unreacted formaldehyde.^[1] Concentrate and purify via vacuum distillation (bp ~140°C at 2 mmHg) or flash chromatography (EtOAc/MeOH gradient).

Method B: Lithiation-Hydroxyethylation (Lab Scale)

Best for high purity and avoiding thermal polymerization.

Reagents:

- 3-Methylpyridazine^{[2][3][4][5][6]}
- LDA (Lithium Diisopropylamide)
- Paraformaldehyde (depolymerized in situ) or Formaldehyde gas
- THF (anhydrous)

Protocol:

- Activation: Cool a solution of LDA (1.1 equiv) in dry THF to -78°C.

- Deprotonation: Add 3-methylpyridazine (1.0 equiv) dropwise. Stir for 30 mins. The solution typically turns deep red/brown, indicating the formation of the aza-allylic anion.
- Addition: Introduce formaldehyde (gas) or add a slurry of paraformaldehyde (dried) slowly to the mixture.
 - Critical Step: Maintain -78°C to prevent polymerization of the anion.
- Quench: Warm to 0°C and quench with saturated NH_4Cl .
- Isolation: Extract with EtOAc (3x). Dry over Na_2SO_4 .
- Yield: Typically 60–75%.

Applications in Drug Discovery[7]

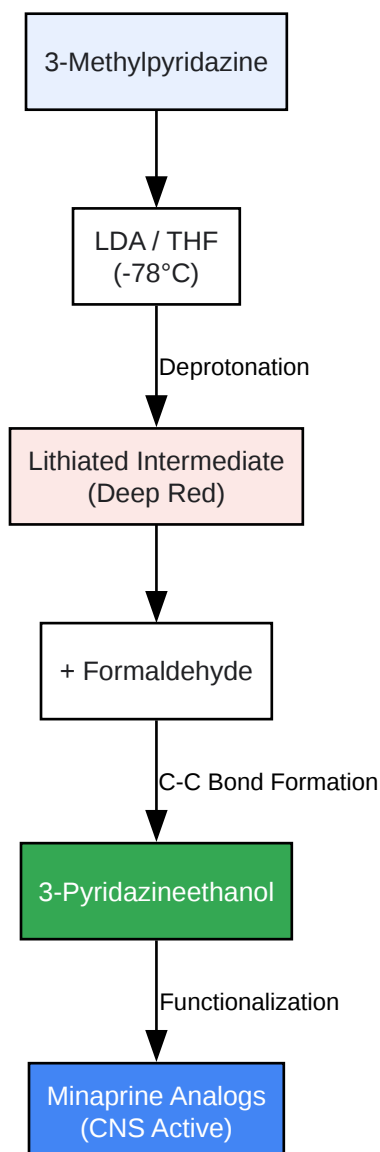
Case Study: Minaprine Analogs

3-Pyridazineethanol serves as a core scaffold for synthesizing analogs of Minaprine (an antidepressant). The ethanol side chain allows for esterification or conversion to an amine (via mesylation/azide displacement) to create novel CNS-active agents.

Why choose Pyridazine over Pyridine here?

- Metabolic Stability: The pyridazine ring is generally more resistant to oxidative metabolism by CYPs than the pyridine ring, potentially extending half-life.
- Solubility: The higher polarity improves the aqueous solubility of the final drug molecule, a critical parameter for oral bioavailability.

DOT Diagram: Synthesis Workflow



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Figure 2: Synthetic workflow from precursor to bioactive analog.

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